N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-3-29(19-11-13-20(33-2)14-12-19)26(32)25(31)22-17-28(23-10-6-5-9-21(22)23)18-24(30)27-15-7-4-8-16-27/h5-6,9-14,17H,3-4,7-8,15-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJTYGXZRGOISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, including the formation of the indole and piperidine rings, followed by their coupling with the methoxyphenyl group. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling Reactions: The indole and piperidine rings are then coupled with the methoxyphenyl group using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and ketone groups are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Cleavage of acetamide groups to yield carboxylic acids and amines | |
| Basic hydrolysis | NaOH/EtOH, 60°C | Deprotection of the N-ethyl group and formation of sodium carboxylate salts | † |
†Analogous behavior observed in structurally related indole-acetamide derivatives.
Oxidation Reactions
The indole moiety and ketone groups participate in oxidation pathways:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Indole ring oxidation | KMnO₄, acidic conditions | Formation of oxindole derivatives or quinoline analogs | |
| Ketone oxidation | CrO₃/H₂SO₄ | Stabilization of α-keto groups; no further oxidation observed |
Reduction Reactions
The 2-oxo groups and aromatic rings can undergo reduction:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ketone reduction | NaBH₄/MeOH | Conversion of 2-oxo groups to secondary alcohols | † |
| Catalytic hydrogenation | H₂, Pd/C | Partial saturation of the indole ring to indoline |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
‡Inferred from analogous methoxyphenyl-containing compounds.
Complex Formation
The compound’s nitrogen-rich structure facilitates coordination chemistry:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Metal coordination | Transition metal salts (e.g., Cu²⁺) | Stable complexes with potential catalytic or therapeutic applications |
Thermal Decomposition
Stability studies reveal thermal breakdown pathways:
| Conditions | Major Products | Mechanism |
|---|---|---|
| >200°C, inert atmosphere | Indole fragments, CO₂, and piperidine derivatives | Retro-amide formation and decarboxylation |
Key Research Findings
-
Hydrolysis Selectivity : The central acetamide group hydrolyzes preferentially over the piperidine-linked ketone due to steric hindrance.
-
Oxidation Stability : The 2-oxo group resists over-oxidation to carboxylic acids, likely due to electron-withdrawing effects from adjacent amides†.
-
Biological Relevance : Hydrolysis products have shown inhibitory activity against phosphodiesterases, suggesting prodrug potential.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide exhibit antiviral properties, particularly against HIV strains. For instance, derivatives of this compound have been tested for their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating promising results in inhibiting viral replication in resistant strains .
Neuropharmacological Effects
The compound has been investigated for its potential effects on neuropeptide receptors. Research indicates that it may act as a selective antagonist for tachykinin receptors, which are implicated in various neurological disorders . This opens avenues for developing treatments for conditions such as depression and anxiety.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents allows for exploration in cancer therapy, particularly in targeting specific cancer cell lines . Studies are ongoing to elucidate its mechanism of action and efficacy in vitro and in vivo.
Case Study 1: Antiviral Efficacy
In a study published by researchers focusing on NNRTIs, derivatives of this compound were synthesized and tested against various HIV strains. The results showed that certain modifications led to enhanced potency against resistant strains, highlighting the importance of structural optimization in drug design .
Case Study 2: Neuropharmacological Research
Another study examined the effects of this compound on neuropeptide receptor activity. The findings indicated that it could effectively inhibit receptor activity associated with pain pathways, suggesting potential applications in pain management therapies . Further research is warranted to explore its full therapeutic potential.
Summary of Applications
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
- Core Structure : Shares the indole-3-yl and piperidinyl-ethyl-oxo groups with the target compound.
- Key Differences :
- Replaces the N-ethyl-N-(4-methoxyphenyl) group with a 4-fluorobenzyl substituent.
- Features a sulfanyl (S–) linkage instead of the oxo (C=O) group at the acetamide side chain.
- Implications :
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) ()
- Core Structure : Contains an indol-3-yl-2-oxo-acetamide backbone similar to the target compound.
- Key Differences :
- Substitutes the N-ethyl-N-(4-methoxyphenyl) group with a pyridin-4-yl group.
- Includes a 4-chlorobenzyl group at the indole N1 position instead of the piperidinyl-ethyl chain.
- Implications: The pyridinyl group may enhance solubility and receptor-binding specificity.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, a synthetic compound with a complex structure, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from diverse research sources.
Chemical Structure
The compound can be described by its molecular formula . Its structure includes an indole moiety, a piperidine ring, and a methoxyphenyl group, which are critical for its biological interactions.
Research indicates that the compound may exert its effects through multiple pathways:
- Inhibition of Protein Phosphatases : The compound has been studied for its potential to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. Inhibitors of PTP1B can enhance insulin signaling, making this compound a candidate for diabetes treatment .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal activities. For instance, piperidine derivatives often display potent activity against various strains of bacteria and fungi, suggesting that our compound may share these properties .
- Antitumor Properties : The indole scaffold is known for its anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer models, indicating that this compound could potentially act as an antitumor agent .
Biological Activity Data
The following table summarizes some biological activities reported for compounds structurally related to this compound:
Case Study 1: PTP1B Inhibition
A study focused on the design of novel PTP1B inhibitors highlighted several compounds with subnanomolar activity against this target. The structure of this compound suggests it may share similar inhibitory properties due to its structural components that mimic known inhibitors.
Case Study 2: Antimicrobial Testing
In vitro tests conducted on piperidine derivatives showcased their effectiveness against Gram-positive and Gram-negative bacteria, with MIC values indicating strong antibacterial properties. Given the presence of the piperidine ring in our compound, it is plausible that it may exhibit comparable antimicrobial activity.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with indole functionalization followed by sequential coupling of the acetamide and piperidine moieties. Key steps include:
- Indole alkylation : Reacting 1H-indole with 2-bromo-1-(piperidin-1-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyl-ethyl chain .
- Acetamide formation : Coupling the intermediate with N-ethyl-N-(4-methoxyphenyl)chloroacetamide using a nucleophilic acyl substitution mechanism .
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–100°C (reflux) | Avoids side reactions |
| Solvent | Anhydrous DMF or THF | Enhances nucleophilicity |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Q. What in vitro assays are recommended for preliminary assessment of biological activity?
- Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorometric assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Target Binding : Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .
Q. Reference :
Advanced Research Questions
Q. How can reaction conditions optimize regioselectivity during indole functionalization?
- Microwave-Assisted Synthesis : Reduces reaction time (10–20 mins vs. 4–6 hrs) and improves regioselectivity (>90%) by enhancing energy transfer .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for cross-coupling to avoid competing N-alkylation pathways .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the indole C3 position .
Q. What strategies resolve conflicting data between computational and experimental NMR results?
- Conformational Analysis : Perform DFT calculations (B3LYP/6-31G*) to model rotameric states of the piperidine ring and acetamide side chain .
- Solvent Effects : Simulate NMR chemical shifts in explicit solvent models (e.g., DMSO) using Gaussian .
- Experimental Validation : Variable-temperature NMR to detect dynamic equilibria affecting peak splitting .
Q. How to analyze discrepancies in IC₅₀ values across enzymatic studies?
| Factor | Resolution Strategy | Example |
|---|---|---|
| Enzyme Source | Use recombinant isoforms | PI3Kα vs. PI3Kγ |
| Assay Conditions | Standardize pH (7.4) and [Mg²⁺] | Adjust buffer system |
| Compound Purity | Validate via HPLC (>98%) | Check for oxidization byproducts |
Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from residual DMSO in stock solutions. Use lyophilized compound resuspended in assay buffer .
Q. Reference :
Q. What purification techniques address challenges in isolating the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
